1-Chloro-3-[(methoxymethoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-[(methoxymethoxy)methyl]benzene is an organic compound with the molecular formula C8H9ClO2 It is a derivative of benzene, where a chlorine atom is substituted at the first position and a methoxymethoxy group is attached to the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-[(methoxymethoxy)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl alcohol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-[(methoxymethoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the methoxymethoxy group.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are effective.
Major Products
Substitution: Products include amines, thiols, or other substituted benzene derivatives.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dechlorinated benzene derivatives or modified methoxymethoxy groups.
Scientific Research Applications
1-Chloro-3-[(methoxymethoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-[(methoxymethoxy)methyl]benzene involves its interaction with various molecular targets. The chlorine atom and methoxymethoxy group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can affect biological pathways and enzyme activities, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-methoxybenzene: Similar structure but lacks the methoxymethoxy group.
1-Chloro-3-methylbenzene: Similar structure but has a methyl group instead of the methoxymethoxy group.
3-Chloroanisole: Similar structure but with a methoxy group instead of the methoxymethoxy group.
Properties
IUPAC Name |
1-chloro-3-(methoxymethoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-7-12-6-8-3-2-4-9(10)5-8/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQOJSSUHFOPSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.